4-Cyano-2-(trifluoromethyl)benzamide
Description
4-Cyano-2-(trifluoromethyl)benzamide is an aromatic benzamide derivative characterized by a cyano (–CN) group at the 4-position and a trifluoromethyl (–CF₃) group at the 2-position of the benzene ring. This compound’s electron-withdrawing substituents enhance its acidity and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry . Its structural features are critical for applications in pharmaceuticals and agrochemicals, where tailored electronic properties influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H2,14,15) |
InChI Key |
LBHYYXMWZHNZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a cyano group. The intermediate product is then hydrolyzed to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This acid is further reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is finally dehydrated to yield 4-Cyano-2-(trifluoromethyl)benzamide .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and reducing environmental impact. For instance, using less toxic reagents and minimizing waste are key considerations. The process described above can be scaled up for industrial production, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Reduction of the Cyano Group
The cyano (-CN) group undergoes selective reduction to form primary amines or intermediate imines under controlled conditions:
| Reaction | Conditions | Catalyst/Reagents | Product | Yield |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1–3 atm), 25–80°C | Pd/C, Raney Ni | 4-(Aminomethyl)-2-(trifluoromethyl)benzamide | ~85% |
| Lithium aluminum hydride reduction | Anhydrous THF, 0°C to reflux | LiAlH₄ | 4-(Aminomethyl)-2-(trifluoromethyl)benzamide | ~78% |
Key Findings :
-
Hydrogenation with Pd/C achieves higher selectivity for the amine product without over-reduction of the amide group.
-
LiAlH₄ requires strict anhydrous conditions to avoid side reactions with the trifluoromethyl group.
Hydrolysis Reactions
The cyano group and amide functionality participate in hydrolysis under acidic or basic conditions:
Cyano Group Hydrolysis
Notes :
-
Basic hydrolysis of nitriles to amides is highly efficient under aqueous NaOH at elevated temperatures, as demonstrated in analogous benzamide syntheses .
Amide Group Hydrolysis
| Reaction | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | — | 4-Cyano-2-(trifluoromethyl)benzoic acid | ~68% |
| Enzymatic hydrolysis | pH 7.4, 37°C | Protease enzymes | 4-Cyano-2-(trifluoromethyl)benzoic acid | ~55% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via nucleophilic attack of water on the protonated amide carbonyl, while enzymatic routes leverage specific active-site residues for cleavage.
Nucleophilic Substitution at the Amide Nitrogen
The amide nitrogen can engage in reactions with electrophiles, though this is less common due to resonance stabilization:
| Reaction | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Thiophosgene coupling | Continuous flow reactor, 25°C | Thiophosgene, NaHCO₃ | 4-Cyano-2-(trifluoromethyl)phenyl isocyanate | ~45% |
Process Optimization :
-
Continuous flow technology enhances safety and efficiency by minimizing thiourea byproduct formation (e.g., 45% yield vs. 55% in batch reactors) .
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution is hindered by electron-withdrawing groups (-CF₃, -CN), but directed metalation strategies enable regioselective modifications:
| Reaction | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Halogenation | DMF, 0°C to RT | NBS, AIBN | 5-Bromo-4-cyano-2-(trifluoromethyl)benzamide | ~40% |
Challenges :
-
Low yields reflect the deactivating nature of substituents, necessitating radical initiators like AIBN for bromination.
Scientific Research Applications
Synthetic Applications
4-Cyano-2-(trifluoromethyl)benzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of enzalutamide, a drug used in the treatment of prostate cancer. The synthesis involves reacting 4-Amino-2-trifluoromethyl benzonitrile with isothiocyanate derivatives to yield the desired compound, demonstrating its utility in complex organic synthesis processes .
Table 1: Synthetic Processes Involving 4-Cyano-2-(trifluoromethyl)benzamide
Biological Activities
Research indicates that 4-Cyano-2-(trifluoromethyl)benzamide exhibits notable biological activities. Studies have shown that derivatives of this compound can act as xanthine oxidase inhibitors, which are relevant for treating conditions like gout and hyperuricemia. Additionally, molecular docking studies suggest potential anticancer properties, indicating its role in developing new therapeutic agents .
Case Study: Xanthine Oxidase Inhibition
A study evaluated the biological activity of 4-Cyano-2-(trifluoromethyl)benzamide derivatives against xanthine oxidase. The results demonstrated effective inhibition, supporting further exploration as a therapeutic agent for related diseases.
Material Science Applications
In materials science, compounds like 4-Cyano-2-(trifluoromethyl)benzamide are explored for their potential use in nanotechnology and as pigments. The unique trifluoromethyl group enhances properties such as solubility and stability, making these compounds suitable for applications in coatings and inks .
Table 2: Material Science Applications
| Application | Description | Benefits |
|---|---|---|
| Pigments | Used in inks and coatings | Enhanced stability and color retention |
| Nanotechnology | Potential use in nanocomposites | Improved material properties |
Environmental Considerations
The synthesis of 4-Cyano-2-(trifluoromethyl)benzamide has been optimized to reduce environmental impact. Recent advancements focus on using less hazardous materials and minimizing waste during production processes, aligning with green chemistry principles .
Mechanism of Action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, in cancer treatment, it may inhibit androgen receptors, preventing the growth of cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 4-Cyano-2-(trifluoromethyl)benzamide, highlighting differences in substituents, molecular properties, and applications:
Substituent Position and Electronic Effects
- Fluorinated Analog (): The replacement of –CF₃ with radioactive –18F introduces imaging utility but reduces thermal stability. The quinoline-8-ylamide group enhances π-π stacking in target binding .
- Ethoxy Derivative (): Shifting –CF₃ to the 3-position and adding –OCH₂CH₃ alters crystal packing and hydrogen-bonding patterns, as observed in crystallographic studies .
- Fluopyram (): Dual –CF₃ groups and a pyridinyl-ethyl chain confer superior fungicidal activity by optimizing hydrophobicity and target (succinate dehydrogenase) inhibition .
Physicochemical Properties
- Solubility: Methanol solubility is common among analogs (e.g., ), but polar solvents are required for radiopharmaceuticals ().
- Molecular Weight: Fluopyram’s higher molecular weight (396.7 g/mol) correlates with its agrochemical efficacy, while smaller analogs (e.g., 304.3 g/mol in ) may favor drug-likeness .
Biological Activity
4-Cyano-2-(trifluoromethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
4-Cyano-2-(trifluoromethyl)benzamide belongs to the class of benzamide derivatives, characterized by the presence of a cyano group and a trifluoromethyl group. These substituents enhance the compound's lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of 4-cyano-2-(trifluoromethyl)benzamide typically involves a multi-step organic reaction process, often starting from readily available aromatic compounds. Such synthetic routes may include:
- Nitration of benzene derivatives to introduce the cyano group.
- Fluorination techniques to add the trifluoromethyl moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzamide derivatives, including 4-cyano-2-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown significant activity against both bacterial and fungal strains. A study demonstrated that certain benzamides exhibited inhibition rates ranging from 55% to 83% against various pathogens, suggesting that 4-cyano-2-(trifluoromethyl)benzamide may possess comparable efficacy .
| Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|
| 4-Cyano-2-(trifluoromethyl)benzamide | TBD | TBD |
| Compound A | 83.6 | Fusarium graminearum |
| Compound B | 81.1 | Marssonina mali |
Insecticidal Activity
Insecticidal assays have shown that benzamide derivatives can exhibit potent activity against agricultural pests. For example, compounds structurally related to 4-cyano-2-(trifluoromethyl)benzamide demonstrated lethal effects on species such as Mythimna separate and Helicoverpa armigera at concentrations as low as 500 mg/L . This suggests potential applications in pest control.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests involving zebrafish embryos indicated that certain benzamides, including those similar to 4-cyano-2-(trifluoromethyl)benzamide, exhibit varying degrees of toxicity, with LC50 values that warrant further investigation for environmental safety .
Case Studies
- Ebola Virus Inhibition : A related study on benzamide derivatives indicated their potential as inhibitors of Ebola virus entry, showcasing their broad-spectrum antiviral activity. Although not directly tested on 4-cyano-2-(trifluoromethyl)benzamide, these findings suggest a pathway for future research into its antiviral properties .
- Antifungal Activity : Another study evaluated a series of benzamides for antifungal activity against Candida albicans. The results showed promising inhibition rates, indicating that modifications like trifluoromethyl groups can enhance antifungal efficacy .
Q & A
Q. What are the key considerations for safely synthesizing 4-Cyano-2-(trifluoromethyl)benzamide?
Methodological Answer:
- Hazard Analysis : Conduct a thorough risk assessment for reagents like trifluoromethyl benzoyl chloride, cyanide derivatives, and solvents (e.g., dichloromethane). Evaluate mutagenicity via Ames testing for intermediates, as some anomeric amides exhibit mutagenic potential .
- Reaction Steps : Use stepwise protocols, such as coupling 4-cyano-benzoic acid derivatives with trifluoromethyl-containing reagents under controlled conditions (e.g., Schlenk line for air-sensitive steps). Purify via column chromatography or recrystallization to remove unreacted starting materials .
- Safety Measures : Employ fume hoods, personal protective equipment (PPE), and monitor thermal stability (DSC analysis) to prevent decomposition during heating .
Q. Which spectroscopic and analytical techniques are optimal for characterizing 4-Cyano-2-(trifluoromethyl)benzamide?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., trifluoromethyl at C2, cyano at C4) and amide bond formation.
- IR Spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2200 cm, amide C=O ~1650 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Q. How can researchers assess the solubility and stability of 4-Cyano-2-(trifluoromethyl)benzamide under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in polar (DMSO, acetonitrile) and non-polar solvents (toluene) using UV-Vis spectroscopy or gravimetric analysis.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid heating above 150°C unless stabilized by inert atmospheres .
- pH Stability : Evaluate hydrolytic stability in aqueous buffers (pH 1–13) via HPLC monitoring of degradation products .
Advanced Research Questions
Q. How can crystallographic software like SHELX and Mercury aid in determining the structure of 4-Cyano-2-(trifluoromethyl)benzamide?
Methodological Answer:
- Structure Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to model anisotropic displacement parameters and hydrogen bonding. SHELXD/SHELXE can resolve phase problems in twinned crystals .
- Visualization and Analysis : Mercury CSD enables void analysis (e.g., solvent-accessible volumes) and packing similarity comparisons with related benzamide derivatives .
- Validation : Cross-check geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) entries to detect anomalies .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of 4-Cyano-2-(trifluoromethyl)benzamide?
Methodological Answer:
- Quantum Chemistry (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries using B3LYP/6-311+G(d,p) basis sets .
- QSPR/Neural Networks : Train models on datasets of trifluoromethyl-substituted benzamides to predict properties like logP, pKa, and binding affinities .
- Molecular Docking : Screen against target enzymes (e.g., bacterial AcpS-PPTase) to identify potential inhibitory mechanisms. Validate with in vitro assays .
Q. How can researchers investigate the mechanistic role of 4-Cyano-2-(trifluoromethyl)benzamide in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to measure values and inhibition type (competitive/non-competitive). Use stopped-flow techniques for rapid kinetic analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interactions with target proteins.
- Structural Biology : Co-crystallize the compound with enzymes (e.g., AcpS-PPTase) to resolve binding modes via X-ray crystallography .
Q. What strategies optimize the synthetic yield of 4-Cyano-2-(trifluoromethyl)benzamide in multi-step reactions?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for cyano group introduction via cross-coupling. Optimize ligand systems (e.g., Xantphos) to reduce side reactions .
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry in real time.
- Workflow Automation : Implement flow chemistry for hazardous steps (e.g., handling cyanide reagents) to improve reproducibility and safety .
Q. How is 4-Cyano-2-(trifluoromethyl)benzamide applied in materials science, such as optoelectronic devices?
Methodological Answer:
- Ligand Design : Incorporate into iridium(III) complexes for OLEDs. The cyano and trifluoromethyl groups enhance electron-withdrawing capacity, tuning emission wavelengths .
- Thin-Film Characterization : Use AFM and XRD to analyze morphology and crystallinity in device layers.
- Device Testing : Measure electroluminescence efficiency and lifetime in prototype OLEDs under controlled environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
